BenchChemオンラインストアへようこそ!

5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole-2-thiol

Anti-virulence Quorum sensing inhibition Pseudomonas aeruginosa

5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole-2-thiol (CAS 1105189-96-5) is a synthetic, pentasubstituted imidazole derivative with a thiol (-SH) group at the 2-position. It belongs to the 1,5-diaryl-imidazole-2-thiol class, a scaffold recognized for its ability to engage diverse biological targets, including bacterial virulence regulators (e.g., PqsR in Pseudomonas aeruginosa) and covalent enzyme inhibitors (e.g., FabK in Clostridioides difficile).

Molecular Formula C16H11BrF2N2OS
Molecular Weight 397.2 g/mol
CAS No. 1105189-96-5
Cat. No. B1461046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole-2-thiol
CAS1105189-96-5
Molecular FormulaC16H11BrF2N2OS
Molecular Weight397.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CNC(=S)N2C3=CC=C(C=C3)OC(F)F)Br
InChIInChI=1S/C16H11BrF2N2OS/c17-11-3-1-10(2-4-11)14-9-20-16(23)21(14)12-5-7-13(8-6-12)22-15(18)19/h1-9,15H,(H,20,23)
InChIKeyFHOHHRQJPNQIKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole-2-thiol (CAS 1105189-96-5): Structural and Pharmacological Baseline for Procuring a Multi-Functional Imidazole-2-thiol


5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole-2-thiol (CAS 1105189-96-5) is a synthetic, pentasubstituted imidazole derivative with a thiol (-SH) group at the 2-position . It belongs to the 1,5-diaryl-imidazole-2-thiol class, a scaffold recognized for its ability to engage diverse biological targets, including bacterial virulence regulators (e.g., PqsR in Pseudomonas aeruginosa) and covalent enzyme inhibitors (e.g., FabK in Clostridioides difficile) [1][2]. The compound's distinctive combination of a 4-bromophenyl group, a 4-(difluoromethoxy)phenyl moiety, and a free thiol creates a chemical space that is structurally and functionally distinct from simpler mono-halogenated imidazole-2-thiols, making direct substitution scientifically unsound .

Why Simple 1-(4-Bromophenyl)-imidazole-2-thiols Cannot Proxy for 5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole-2-thiol in Advanced Research


Procurement specialists and researchers must recognize that a 1-(4-bromophenyl)-1H-imidazole-2-thiol (e.g., CAS 17452-23-2) is not a functional equivalent of the title compound. As a mono-halogenated, N-substituted scaffold, it lacks the 5-(4-bromophenyl) and N-[4-(difluoromethoxy)phenyl] substituents, which together more than double the molecular weight (397.2 vs. 255.1 g/mol) and critically alter lipophilicity, electronic distribution, and target-binding surface topology . This structural simplification precludes engagement with key targets like the Pseudomonas aeruginosa PqsR virulence regulator, for which the title compound demonstrates a whole-cell IC50 of 1.10 μM, an activity profile absent in simpler analogs [1]. Furthermore, target-specific activity data for 1-(4-bromophenyl)-1H-imidazole-2-thiol is limited to broad tyrosine kinase inhibition (IC50 <10 µM), evidencing divergent pharmacological avenues .

Quantitative Differentiation Guide for 5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole-2-thiol Against Structural Analogs


Anti-Virulence Potency: Whole-Cell PqsR Antagonism in Pseudomonas aeruginosa vs. In-Class Benzimidazole PqsR Inhibitors

The title compound functions as a validated antagonist of the PqsR (MvfR) quorum-sensing transcriptional regulator in wild-type P. aeruginosa PAO1, a mechanism for disabling virulence without bactericidal pressure. In a whole-cell functional assay measuring reduction in alkyl-quinolone (AQ) signal levels via LC-MS/MS at a fixed concentration of 0.2 µM, the compound achieved an IC50 of 1.10 µM [1]. This potency compares favorably to a previously reported benzimidazole-based PqsR inhibitor, 1, which exhibited an IC50 of 3.2 µM in P. aeruginosa PAO1-L, a related strain [2]. Crucially, the simpler comparator 1-(4-bromophenyl)-1H-imidazole-2-thiol lacks the difluoromethoxy and 5-(4-bromophenyl) substituents required for this activity and has no reported PqsR activity, confirming structural uniqueness .

Anti-virulence Quorum sensing inhibition Pseudomonas aeruginosa

Molecular Complexity-Driven Target Scope: PqsR vs. Kinase Inhibition Profile Distinction

The target compound's 5-(4-bromophenyl) and N-[4-(difluoromethoxy)phenyl] substitution pattern directs it toward the PqsR virulence regulator (IC50 = 1.10 µM) [1]. In contrast, the structurally simpler 1-(4-bromophenyl)-1H-imidazole-2-thiol lacks this substitution and instead exhibits general tyrosine kinase inhibition (e.g., EGFR, IC50 <10 µM) . This represents a complete divergence in pharmacological target engagement—anti-virulence quorum-sensing disruption versus direct kinase inhibition—as evidenced by the title compound's measured PqsR activity and the comparator's reported kinase panel data. Notably, the comparator's kinase IC50 data comes from biochemical assays, whereas the title compound's data is from a whole-cell system, highlighting the importance of the additional substituents for cellular permeability and target binding in a complex biological environment .

Target scope Molecular complexity Kinase selectivity

Purity and Reproducibility: Consistent 95% Assay Specification Across Multiple Verified Suppliers

Reliable procurement requires verifiable purity benchmarks. The title compound is commercially available from multiple independent suppliers—including Chemenu, ChemScene, and CymitQuimica—each consistently specifying a minimum purity of 95% . This multi-vendor concordance establishes a de facto industry standard for this specific CAS number. In contrast, closely related analogs such as 1-(4-bromophenyl)-1H-imidazole-2-thiol (CAS 17452-23-2) show variable purity reporting across vendors, with specifications ranging from 95% to 97% and less consistent batch documentation . The availability of the title compound from ≥3 verified suppliers with uniform 95% purity specification provides procurement resilience and reduces the risk of batch-to-batch variability that could confound biological assay reproducibility.

Chemical purity Batch consistency Procurement specification

Scaffold Versatility: The Free Thiol as a Functional Handle for Downstream Derivatization vs. Thioether-Locked Analogs

The target compound's free thiol (-SH) at the imidazole 2-position is both a pharmacophore for covalent target engagement and a synthetic handle for generating diverse compound libraries. Related compounds where the 2-position is blocked as a thioether—such as 2-(allylthio)-5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazole and 2-(methylsulfanyl) analogs—lose both the covalent binding capacity and the capacity for late-stage functionalization through alkylation, acylation, or disulfide formation . This distinction has a direct procurement consequence: the free thiol compound provides a versatile starting material for medicinal chemistry exploration, whereas the alkylated analogs lock the researcher into a fixed chemical space with no derivatization pathway. The thiol-thione tautomerism (as indicated by the alternative IUPAC name 5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-2,3-dihydro-1H-imidazole-2-thione from Fluorochem) further suggests additional reactivity modes not available to S-alkylated derivatives .

Synthetic derivatization Thiol reactivity Medicinal chemistry

Optimal Scientific and Industrial Deployment Scenarios for 5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole-2-thiol


Anti-Virulence Drug Discovery: PqsR Antagonist Screening in Pseudomonas aeruginosa

This compound is specifically suited for laboratories engaged in anti-virulence drug discovery targeting Pseudomonas aeruginosa quorum sensing. Its validated whole-cell PqsR antagonist activity (IC50 = 1.10 µM at 0.2 µM) [1], combined with the absence of this activity in simpler imidazole-2-thiol analogs, positions it as a confirmed hit compound for hit-to-lead optimization campaigns focused on disrupting the PqsR/MvfR regulon. Researchers can use this compound as a starting point for structure-activity relationship (SAR) studies without the risk of procuring an inactive negative control.

Focused Compound Library Synthesis via Free Thiol Derivatization

Medicinal chemistry groups seeking a versatile imidazole-2-thiol core for library generation should prioritize this compound. The free thiol serves as a functional handle for parallel derivatization (alkylation, acylation, metal coordination, and disulfide dimerization), enabling rapid exploration of chemical space around the PqsR pharmacophore or other emerging targets . This contrasts with purchasing pre-alkylated analogs that preclude downstream chemistry. The consistent 95% purity across suppliers ensures reliable starting material quality for synthetic workflows .

Biological Probe Development for Covalent Target Engagement Studies

For chemical biology groups investigating covalent inhibitor mechanisms, the compound's free thiol offers a nucleophilic warhead capable of forming reversible or irreversible covalent bonds with catalytic cysteine residues in target proteins. While simpler analogs like 1-(4-bromophenyl)-1H-imidazole-2-thiol also possess thiol reactivity, only this compound carries the additional substituents that confer PqsR binding specificity . The known thiol-thione tautomerism further expands the potential for covalent probe design, as the thione form may participate in distinct covalent trapping mechanisms .

Comparative Pharmacology: Profiling Against Structurally Related Imidazole Antibacterial Scaffolds

This compound fills a critical gap in comparative pharmacology studies of imidazole-based antibacterials. The phenylimidazole scaffold is a validated pharmacophore for FabK inhibition in Clostridioides difficile (with optimized analogs achieving IC50 values of 0.10–0.24 µM) [2]. The title compound provides researchers with a structurally distinct analog—featuring the same 4-bromophenyl-imidazole core but with an additional difluoromethoxy substituent and a divergent biological profile (PqsR vs. FabK)—for cross-target selectivity profiling, enabling comprehensive assessment of target engagement specificity across the imidazole antibacterial chemical class.

Quote Request

Request a Quote for 5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole-2-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.